![molecular formula C7H9ClN2O3 B1398582 (5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester CAS No. 1208081-49-5](/img/structure/B1398582.png)
(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester
描述
(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C7H9ClN2O3 and its molecular weight is 204.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that 1,2,4-oxadiazoles, which share a similar structure, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds, such as 1,2,4-oxadiazoles, have been found to exhibit anti-infective properties , suggesting that they may affect pathways related to microbial growth and proliferation.
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (admet), through in silico methods .
Result of Action
Similar compounds, such as 1,2,4-oxadiazoles, have been found to exhibit significant biological activity, including anticancer effects .
生化分析
Biochemical Properties
(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound can act as an inhibitor or substrate for these enzymes, affecting their catalytic activity and altering metabolic pathways .
Additionally, this compound has been shown to bind to specific protein targets, such as kinases and phosphatases, modulating their activity and impacting cellular signaling pathways. These interactions are often mediated through non-covalent bonds, such as hydrogen bonds and hydrophobic interactions, which stabilize the compound-protein complex and influence its biological activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c and the activation of downstream apoptotic pathways .
In addition to its pro-apoptotic effects, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are critical for cell proliferation, differentiation, and survival. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity. The compound can bind to the active site of enzymes, such as kinases and phosphatases, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular signaling pathways and alterations in gene expression .
Another important mechanism is the induction of oxidative stress. This compound can generate reactive oxygen species (ROS) within cells, leading to oxidative damage to proteins, lipids, and DNA. This oxidative stress can trigger cell death pathways, such as apoptosis and necrosis, further contributing to the compound’s biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with a half-life of several hours. It can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biological activities .
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. These effects include alterations in cell proliferation, differentiation, and apoptosis, as well as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, the compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity .
Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects. For example, doses below the threshold may not produce significant biological activity, while doses above the threshold can lead to toxicity and adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation and reduction of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body .
The compound’s metabolism can also affect metabolic flux and metabolite levels within cells. By influencing the activity of key enzymes and metabolic pathways, this compound can alter the balance of metabolites and impact cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These include organic anion transporters and multidrug resistance proteins, which facilitate the compound’s uptake and efflux across cellular membranes .
The compound’s localization and accumulation within specific tissues and cellular compartments can influence its biological activity. For example, high concentrations of the compound in the liver and kidneys can lead to hepatotoxicity and nephrotoxicity, respectively .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the presence of a chloromethyl group can facilitate the compound’s localization to the mitochondria, where it can induce oxidative stress and apoptosis .
Additionally, the compound’s interaction with specific proteins and enzymes within subcellular compartments can modulate its activity and influence cellular processes. For example, binding to mitochondrial proteins can enhance the compound’s pro-apoptotic effects, while interactions with nuclear proteins can affect gene expression and cellular metabolism .
属性
IUPAC Name |
ethyl 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3/c1-2-12-7(11)3-5-9-6(4-8)13-10-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESDYKGNJSFDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


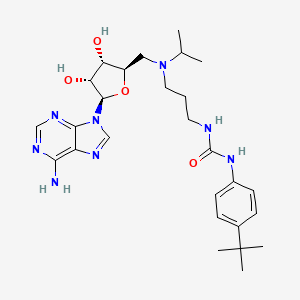
![2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1398503.png)
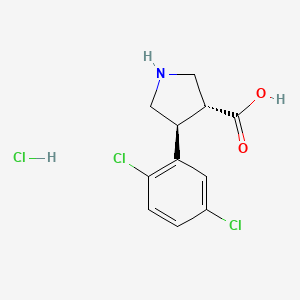
![Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1398508.png)
![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)
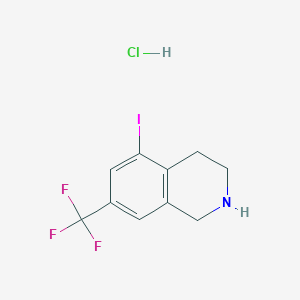
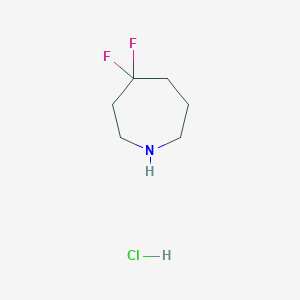
![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)
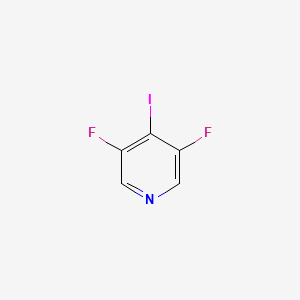
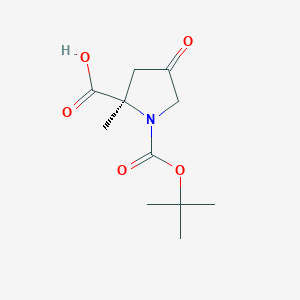
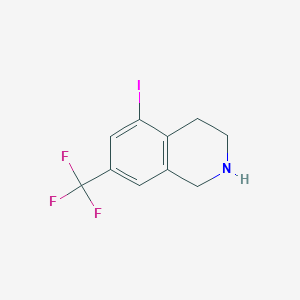
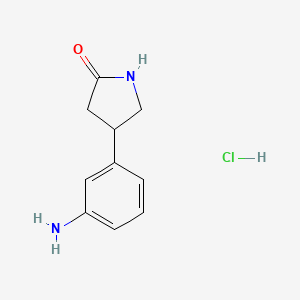
![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B1398521.png)
